REACTION_CXSMILES
|
CCCN([C:8]1[C:9]([N+:21]([O-:23])=[O:22])=[CH:10][C:11]([C:17]([F:20])([F:19])[F:18])=[CH:12][C:13]=1[N+:14]([O-:16])=[O:15])CCC.FC(F)(F)C1C=CC([Cl:32])=CC=1.[N+]([O-])(O)=O.S(=O)(=O)(O)O>>[F:18][C:17]([F:20])([F:19])[C:11]1[CH:10]=[C:9]([N+:21]([O-:23])=[O:22])[C:8]([Cl:32])=[C:13]([N+:14]([O-:16])=[O:15])[CH:12]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCN(CCC)C=1C(=CC(=CC1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)Cl)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-])(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |